(E)-N'-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-2-(4-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3/c16-13-5-1-12(2-6-13)10-17-18-15(20)9-11-3-7-14(8-4-11)19(21)22/h1-8,10H,9H2,(H,18,20)/b17-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIFMXNFMCMHGR-LICLKQGHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NN=CC2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CC(=O)N/N=C/C2=CC=C(C=C2)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide typically involves the condensation reaction between 4-fluorobenzaldehyde and 2-(4-nitrophenyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the fluorine atom could yield a variety of substituted products.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of new materials with unique properties, such as enhanced conductivity or specific optical characteristics.
Biological Studies: The compound can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of (E)-N’-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups : The 4-nitrophenyl group enhances electrophilicity, improving binding to enzyme active sites (e.g., AChE inhibition in ).
- Fluorine Substitution: The 4-fluorobenzylidene moiety increases metabolic stability and lipophilicity compared to non-fluorinated analogs (e.g., benzylidene derivatives in ), enhancing antifungal activity .
- Heterocyclic Modifications : Derivatives with triazole (e.g., ) or coumarin (e.g., ) rings exhibit distinct activity profiles due to π-π stacking or hydrogen-bonding interactions.
Antifungal Activity
- This compound : Exhibited MIC₉₀ values of 62.5–2000 µg/mL against Candida spp., with membrane ergosterol disruption as a proposed mechanism .
- Compound 11 (4-chlorophenyl analog) : Showed superior antifungal potency (MIC₉₀ = 62.5 µg/mL) due to synergistic effects of Cl and fluorine .
- Non-fluorinated analogs (e.g., benzylidene derivatives): Generally required higher concentrations (MIC₉₀ > 500 µg/mL), emphasizing fluorine’s role in bioavailability .
Anticancer Activity
Enzyme Inhibition
- AChE Inhibition: The 4-nitrophenyl derivative had an IC₅₀ of 29.5 µM, outperforming non-nitrated analogs but remaining less potent than galantamine (IC₅₀ = 0.5 µM) .
- VEGFR2 Inhibition: Fluorinated hydrazides (e.g., ) showed higher binding affinity (ΔG = −9.2 kcal/mol) than non-fluorinated counterparts (ΔG = −7.8 kcal/mol) in glioblastoma models .
Physicochemical Properties
Biological Activity
(E)-N'-(4-fluorobenzylidene)-2-(4-nitrophenyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound's structure, characterized by a hydrazone linkage, suggests possible interactions with various biological targets, particularly in cancer therapy and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction between 2-(4-nitrophenyl)acetohydrazide and 4-fluorobenzaldehyde under acidic conditions. The reaction is performed in ethanol as a solvent, leading to the formation of the target compound with high purity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, in vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The IC50 values for these assays ranged from 20 to 50 µM, indicating moderate potency compared to standard chemotherapeutic agents.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 25 |
| MCF-7 | 30 |
| A549 | 45 |
| HeLa | 50 |
The mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic proteins such as caspase-3 and Bax, alongside decreased levels of the anti-apoptotic protein Bcl-2. Molecular docking studies suggest that the compound binds effectively to key targets involved in cell cycle regulation and apoptosis pathways.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
The antimicrobial mechanism is thought to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Case Studies
- Case Study on Cancer Treatment : A study published in Journal of Medicinal Chemistry investigated the effects of this compound on HepG2 liver cancer cells. Results indicated that treatment with this compound led to a significant reduction in cell viability and promoted apoptosis through mitochondrial pathways.
- Case Study on Antimicrobial Efficacy : Another study focused on the antimicrobial properties against multi-drug resistant strains. The compound was tested in vitro and demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, supporting its potential use as a lead compound for developing new antibiotics.
Q & A
Advanced Research Question
- Crystal growth : Slow evaporation from toluene/ethanol mixtures produces diffraction-quality crystals. Poor solubility in non-polar solvents may require seed crystals .
- Hydrogen bonding variability : N-H···O and C-H···π interactions create polymorphs; SHELX software (SHELXL/SHELXS) refines disorder models .
- Data collection : High-resolution synchrotron sources resolve weak diffraction from flexible hydrazone moieties .
What methodologies elucidate the compound’s potential biological mechanisms?
Advanced Research Question
- In vitro assays : Antimicrobial activity is tested via MIC assays against S. aureus and E. coli; anticancer activity uses MTT assays on cancer cell lines .
- Target interaction studies : Surface plasmon resonance (SPR) quantifies binding affinity to enzymes (e.g., topoisomerase II) .
- Computational docking : AutoDock or Schrödinger Suite predicts binding poses in active sites, guided by nitro group electrostatic potential .
How should researchers address contradictions in reported bioactivity data?
Advanced Research Question
Discrepancies may arise from:
- Substituent effects : Minor structural variations (e.g., ortho vs. para nitro positioning) alter bioactivity; compare IC₅₀ values across analogs .
- Assay conditions : Varying pH (5.0–7.4) or serum content in cell media modulates membrane permeability .
- Sample purity : HPLC (≥95% purity) and elemental analysis (C, H, N ±0.3%) confirm batch consistency .
What computational approaches predict the compound’s reactivity and stability?
Advanced Research Question
- DFT calculations : Gaussian 09 computes Fukui indices to identify nucleophilic/electrophilic sites (e.g., nitro group vs. hydrazone N) .
- Molecular dynamics (MD) : GROMACS simulates solvation effects and thermal degradation pathways in aqueous media .
- QSAR modeling : Correlates substituent electronegativity (e.g., F, NO₂) with logP and bioavailability .
How does the compound’s stability vary under different storage conditions?
Advanced Research Question
- Thermal stability : TGA/DSC reveals decomposition onset at ~200°C; store below 25°C in amber vials .
- Photodegradation : UV-Vis monitors nitro group photoreduction; argon atmosphere prevents radical formation .
- Hydrolytic stability : pH 7.4 buffers show <5% degradation over 72 hours; acidic/basic conditions accelerate hydrolysis .
What strategies validate the compound’s purity and structural integrity in interdisciplinary studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
